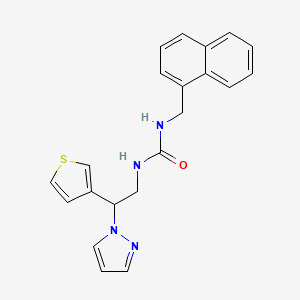

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea

Description

The compound "1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea" is a urea derivative featuring a hybrid heterocyclic scaffold. Its structure integrates:

- A urea core (–NH–CO–NH–) with dual substituents:

- A 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl group at the N1 position, combining pyrazole (a five-membered aromatic ring with two adjacent nitrogen atoms) and thiophene (a sulfur-containing heterocycle).

- A naphthalen-1-ylmethyl group at the N3 position, providing a bulky, planar aromatic system.

Properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4OS/c26-21(22-13-17-7-3-6-16-5-1-2-8-19(16)17)23-14-20(18-9-12-27-15-18)25-11-4-10-24-25/h1-12,15,20H,13-14H2,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIIDGXVBRHTKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CSC=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route may include:

-

Formation of the Pyrazole Moiety:

- Starting with a suitable precursor such as hydrazine and an α,β-unsaturated ketone to form the pyrazole ring.

- Reaction conditions: reflux in ethanol or another suitable solvent.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like hydrogen gas over palladium on carbon (Pd/C).

Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring, introducing various substituents.

Common Reagents and Conditions:

Oxidation: m-CPBA, H₂O₂.

Reduction: Pd/C, H₂ gas, NaBH₄.

Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts alkylation reagents.

Major Products:

- Oxidized thiophene derivatives.

- Reduced amine derivatives.

- Substituted naphthalene derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea have shown efficacy against various cancer cell lines. A study demonstrated that pyrazole derivatives displayed cytotoxicity against breast and lung cancer cells with IC50 values in the low micromolar range, indicating strong potential as anticancer agents .

Antimicrobial Properties

Compounds containing thiophene and pyrazole moieties have been reported to possess antimicrobial activities. A comparative study highlighted that similar compounds exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes, leading to cell death .

Antiviral Activity

Emerging research has pointed to the antiviral potential of pyrazole-containing compounds. For example, derivatives have been tested against viruses like herpes simplex type 1 and tobacco mosaic virus, showing promising results in reducing viral plaque formation . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance antiviral efficacy.

Agricultural Applications

The unique properties of this compound also extend to agricultural chemistry. Its potential as a pesticide or herbicide is under investigation due to its ability to interact with biological systems at the molecular level. The incorporation of heterocycles like thiophene may enhance the compound's effectiveness in targeting specific pests while minimizing environmental impact.

Material Science Applications

In material science, the compound's unique electronic properties make it a candidate for organic semiconductors and photovoltaic devices. The presence of conjugated systems within its structure can facilitate charge transport, making it suitable for applications in organic electronics.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives revealed that modifications to the naphthalene moiety significantly improved anticancer activity against various cell lines. The compound's ability to inhibit tumor growth was attributed to its interaction with specific cellular pathways involved in cancer progression .

Case Study 2: Antimicrobial Activity

In an investigation of antimicrobial properties, a derivative similar to this compound demonstrated effective inhibition of both Staphylococcus aureus and Escherichia coli. The study concluded that the compound could serve as a lead structure for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may act by:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

Pathways Involved: Could involve pathways related to cell proliferation, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of pyrazole, thiophene, and naphthalene moieties. Comparisons with similar urea derivatives and heterocyclic compounds are outlined below:

Table 1: Structural Comparison of Urea Derivatives

Key Observations :

- Pyrazole vs.

- Thiophene vs. Phenyl : The thiophene (S-containing) in the target could enhance π-stacking interactions compared to phenyl groups in and , but may reduce metabolic stability due to sulfur’s susceptibility to oxidation .

Physicochemical Properties

Table 3: Spectroscopic and Physical Data

Analysis :

Biological Activity

The compound 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic molecule that features a complex structure with potential biological activities. Its unique combination of pyrazole, thiophene, and naphthalene moieties suggests a variety of pharmacological applications, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 318.41 g/mol. The presence of multiple heterocycles enhances its interaction with biological targets, making it a candidate for further investigation.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₄O |

| Molecular Weight | 318.41 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis typically involves multi-step organic reactions, starting from readily available pyrazole derivatives and thiophene compounds. The final product is achieved through coupling reactions under controlled conditions, which may include the use of catalysts and specific solvents to enhance yield and purity .

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and thiophene structures have been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria .

A study evaluating the antimicrobial activity of related compounds demonstrated zones of inhibition against E. coli and S. aureus, suggesting that this compound may also possess similar efficacy.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been widely documented. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests that This compound may also exhibit similar anti-inflammatory effects, potentially through modulation of signaling pathways involved in inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole-based compounds. These derivatives have been reported to inhibit key enzymes involved in tumor growth and proliferation, such as BRAF(V600E), which is significant in certain types of cancer . The structural features of This compound may allow it to interact with these targets effectively.

The mechanism by which This compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. Binding to these targets can modulate their activity, leading to various biological outcomes including inhibition of cell proliferation or induction of apoptosis in cancer cells .

Case Studies

Several studies have explored the biological activities associated with pyrazole derivatives:

- Antimicrobial Screening : A study synthesized various pyrazole derivatives and tested them against E. coli and S. aureus, reporting significant antimicrobial activity comparable to standard antibiotics .

- Anti-inflammatory Effects : Research on related compounds demonstrated their ability to reduce nitric oxide production in macrophages, indicating potential for treating inflammatory diseases .

- Anticancer Efficacy : Investigations into pyrazole derivatives showed promising results in inhibiting cancer cell lines, suggesting that structural modifications can enhance their therapeutic potential against tumors .

Q & A

Q. What synthetic strategies are employed to prepare 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Preparation of pyrazole and thiophene intermediates via nucleophilic substitution or coupling reactions. For example, chlorination of aniline derivatives (as in ) or Suzuki-Miyaura coupling for aryl-heterocycle formation.

- Step 2 : Coupling intermediates with the urea backbone using carbodiimide-mediated amidation or isocyanate reactions.

- Key Reagents : Dimethylformamide (DMF) as a solvent, palladium catalysts (e.g., Pd/C) for cross-coupling, and triethylamine as a base ().

- Characterization : Intermediates are validated via H/C NMR, IR spectroscopy (amide bond confirmation), and mass spectrometry (molecular ion peak analysis) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, as demonstrated for structurally analogous urea-thiophene derivatives ().

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., resolving isotopic patterns for Cl/F-containing analogs in ).

- FT-IR Spectroscopy : Identifies urea C=O stretches (~1640–1680 cm) and pyrazole/thiophene ring vibrations .

Advanced Research Questions

Q. How can computational methods streamline the optimization of reaction conditions for this compound’s synthesis?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict energy barriers for key steps like urea bond formation or heterocycle coupling, reducing trial-and-error experimentation ().

- Solvent/Catalyst Screening : Machine learning models analyze solvent polarity and catalyst efficiency datasets to recommend optimal conditions (e.g., DMF for solubility, Pd/C for coupling yields) .

- Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, achieving >80% yield in analogous multi-step syntheses ().

Q. How do researchers resolve contradictions in reported biological activities of structurally similar urea derivatives?

- Methodological Answer :

- Orthogonal Assays : Compare results across enzyme inhibition (e.g., kinase assays), cell viability (MTT assays), and binding studies (SPR/ITC) to confirm target specificity ().

- Structural Analysis : Overlay X-ray structures of analogs (e.g., ) to identify critical interactions (e.g., hydrogen bonding with urea moiety) that explain activity disparities.

- Meta-Analysis : Cross-reference PubChem BioAssay data for trends in substituent effects (e.g., trifluoromethyl groups enhancing metabolic stability in ) .

Q. What strategies ensure the compound’s stability under varying pH and temperature conditions during pharmacological studies?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–60°C). Monitor degradation via HPLC and LC-MS to identify labile groups (e.g., urea bond hydrolysis) .

- Formulation Screening : Use differential scanning calorimetry (DSC) to assess compatibility with excipients (e.g., cyclodextrins for solubility enhancement) ().

- Case Study : Analogous compounds with thiophene moieties showed improved stability in pH 7.4 buffers compared to acidic conditions, suggesting formulation at neutral pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.